molecular formula C8H10F2N4O3 B2450486 2-{[3-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetic acid CAS No. 2247207-36-7

2-{[3-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetic acid

Cat. No.: B2450486
CAS No.: 2247207-36-7
M. Wt: 248.19
InChI Key: ICJDTPYTJZAJHW-UHFFFAOYSA-N
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Description

2-{[3-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetic acid is a synthetic organic compound that features a pyrazole ring substituted with a carbamoyl group and a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetic acid typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the carbamoyl and difluoroethyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact. Advanced techniques such as automated synthesis and process optimization are often employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[3-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamoyl group to an amine.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-{[3-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[3-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • 3-Carbamoyl-1-(2,2-difluoroethyl)pyrazole
  • 4-Amino-3-carbamoyl-1-(2,2-difluoroethyl)pyrazole
  • 2-[[3-Carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]propionic acid

Uniqueness

The uniqueness of 2-{[3-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both carbamoyl and difluoroethyl groups on the pyrazole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[[3-carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N4O3/c9-5(10)3-14-2-4(12-1-6(15)16)7(13-14)8(11)17/h2,5,12H,1,3H2,(H2,11,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJDTPYTJZAJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)F)C(=O)N)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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